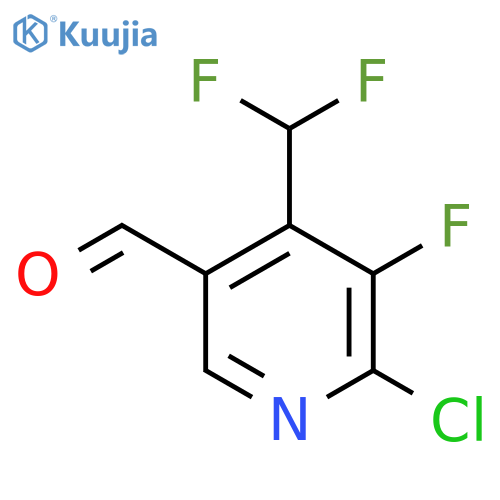Cas no 1804674-05-2 (2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde)

2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde
-
- インチ: 1S/C7H3ClF3NO/c8-6-5(9)4(7(10)11)3(2-13)1-12-6/h1-2,7H
- InChIKey: GPNPECWDNRFOBC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C(F)F)=C(C=O)C=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2
2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054446-1g |
2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde |
1804674-05-2 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde 関連文献
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
4. Book reviews
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
8. Back matter
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehydeに関する追加情報
Introduction to 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde (CAS No. 1804674-05-2)
2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde, identified by the CAS number 1804674-05-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its chloro, difluoromethyl, and fluoro substituents on the pyridine ring, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules.
The presence of multiple fluorine atoms in the structure imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. The aldehyde functional group at the 5-position provides a reactive site for further functionalization, enabling the construction of more complex scaffolds. These attributes have positioned 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde as a key building block in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. Among these, pyridine derivatives have shown particular promise in drug discovery. The specific substitution pattern of 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde makes it an attractive candidate for exploring new pharmacological targets.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactive aldehyde group and the electron-withdrawing effects of the fluorine substituents, researchers can design molecules that selectively inhibit specific kinases. For instance, studies have demonstrated that fluorinated pyridines can modulate the activity of tyrosine kinases, which are implicated in tumor growth and progression.
Furthermore, the compound's structural features make it a suitable candidate for developing antiviral agents. The fluoro groups can enhance viral protease inhibition by improving hydrophobic interactions and reducing susceptibility to enzymatic degradation. Recent advancements in computational chemistry have enabled researchers to predict how modifications to the pyridine ring can optimize antiviral activity. 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde serves as a prime example of how strategic functionalization can lead to potent antiviral compounds.
Another area where this compound has shown promise is in the development of anti-inflammatory drugs. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and cardiovascular disorders. By targeting inflammatory pathways such as NF-κB and MAPK signaling, fluorinated pyridines can modulate cytokine production and reduce inflammation. The unique combination of substituents in 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde allows for fine-tuning of its pharmacological properties to achieve optimal anti-inflammatory effects.
The synthesis of 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared through a sequence of halogenation reactions followed by formylation at the 5-position. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the difluoromethyl group into the pyridine ring. These synthetic methodologies not only showcase the versatility of this compound but also provide insights into potential routes for scaling up production for industrial applications.
In conclusion, 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde (CAS No. 1804674-05-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability in drug discovery. Its role as an intermediate in synthesizing kinase inhibitors, antiviral agents, and anti-inflammatory drugs underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like 2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde will undoubtedly play a pivotal role in shaping the future of drug development.
1804674-05-2 (2-Chloro-4-(difluoromethyl)-3-fluoropyridine-5-carboxaldehyde) 関連製品
- 1227572-01-1(2-(4,7-Dibromo-1H-indol-3-yl)acetic acid)
- 865593-01-7(5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one)
- 1248179-25-0(2-amino-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid)
- 31857-79-1(5-methyl-1,2-thiazol-3-amine hydrochloride)
- 1798541-65-7(N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2137532-92-2(3-chloro-2,2-dimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propanamide)
- 1189375-06-1(Torsemide-d7)
- 955848-10-9(2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide)
- 1337758-44-7(4-(azetidin-2-yl)-3-methoxyphenol)
- 1807094-22-9(2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine)




